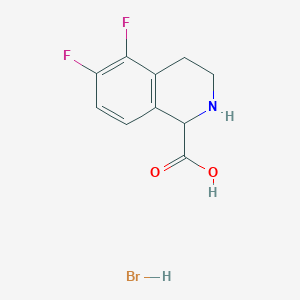

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide

Description

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a fluorinated tetrahydroisoquinoline derivative characterized by a bicyclic core with a carboxylic acid group at position 1 and hydrobromide as the counterion.

Properties

IUPAC Name |

5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2.BrH/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15;/h1-2,9,13H,3-4H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHYTLHPQOAVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C(=C(C=C2)F)F)C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with appropriate starting materials such as 5,6-difluorophenylacetonitrile and a suitable amine.

Cyclization Reaction: The starting materials undergo a cyclization reaction, often using a Pomeranz-Fritsch cyclization method, to form the tetrahydroisoquinoline core.

Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and employing purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxidized derivatives.

Reduction: Reduction reactions can reduce the compound to simpler derivatives.

Substitution: Substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and microbial infections. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methoxy/Chloro Groups

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

- Synthesis: Synthesized via the Petasis reaction using chiral aminoacetaldehyde acetals, followed by Pomeranz–Fritsch–Bobbitt (PFB) cyclization, achieving diastereoselectivity (up to 79:21 d.r.) .

- Properties : Methoxy groups at positions 6 and 7 are electron-donating, increasing lipophilicity compared to fluorine. The compound exhibits [α]D values of –59.5 (c = 0.39, H₂O) for the (R)-enantiomer .

- Applications: Key intermediate for arylglycine derivatives and isoquinoline alkaloids .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride

- Synthesis : Prepared via Dakin-West reaction using trifluoroacetic anhydride (TFAA) and pyridine, yielding cyclized products .

- Properties : Chlorine substituents (5,7-positions) provide moderate electron-withdrawing effects but lower metabolic stability than fluorine. The hydrochloride salt improves crystallinity .

Target Compound (5,6-Difluoro)

- Expected Properties : Fluorine’s electronegativity enhances polarity and metabolic resistance. The hydrobromide salt likely improves solubility compared to hydrochloride analogs .

Key Observations :

- Fluorine substituents may enhance blood-brain barrier penetration compared to methoxy or chloro groups, as seen in TIQ analogs .

- The carboxylic acid group improves water solubility, critical for pharmaceutical formulations .

Metabolic Stability and Toxicity

- 1,2,3,4-Tetrahydroisoquinoline (TIQ): Rapid excretion (76% unchanged in 24 hours) but concentrates in the brain (4.5× blood concentration) .

- Target Compound : Fluorine’s metabolic resistance may reduce clearance rates, increasing bioavailability. Hydrobromide counterion minimizes toxicity risks compared to free bases .

Biological Activity

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrobromide (CAS Number: 2241138-94-1) is a compound of interest in medicinal chemistry due to its structural similarity to biologically active tetrahydroisoquinoline derivatives. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C10H9F2N O2·HBr

- Molar Mass : 294.1 g/mol

- IUPAC Name : 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide

Research indicates that 5,6-difluoro derivatives of tetrahydroisoquinoline exhibit various biological activities primarily through modulation of cellular pathways. Notably:

- Chloride Transport : Compounds similar to 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This suggests potential applications in treating cystic fibrosis by improving ion transport across cell membranes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives:

- Bcl-2 Inhibition : The compound has been linked to the inhibition of Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. Compounds derived from tetrahydroisoquinoline have demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins and have induced apoptosis in Jurkat cells .

Structure-Activity Relationship (SAR)

The biological activity of 5,6-difluoro derivatives is influenced by various structural modifications:

- Fluorine Substitution : The presence of fluorine atoms at the 5 and 6 positions enhances the lipophilicity and bioavailability of the compound. Studies show that modifications at these positions can significantly alter potency against cancer cells .

Case Study 1: Cystic Fibrosis Treatment

A series of tetrahydroisoquinoline derivatives were evaluated for their ability to increase chloride transport in mutant CFTR-expressing cells. The most potent analogs exhibited EC50 values below 10 nM . This highlights the therapeutic potential of these compounds in cystic fibrosis management.

Case Study 2: Antitumor Activity

In a study examining a range of tetrahydroisoquinoline derivatives for anticancer activity, one compound was found to induce significant apoptosis in cancer cell lines through caspase activation. The binding affinity to Bcl-2 was determined using fluorescence polarization assays .

Data Tables

| Compound Name | CAS Number | Activity | EC50 (nM) | Notes |

|---|---|---|---|---|

| 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline | 2241138-94-1 | Chloride transport enhancement | <10 | Potential for cystic fibrosis |

| Tetrahydroisoquinoline derivative X | [CAS] | Bcl-2 inhibition | Ki = 5.2 | Induces apoptosis |

Q & A

Q. What analytical methods are recommended to confirm the structural integrity of 5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm stereochemistry and fluorine substitution patterns. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry (MS) can validate purity by comparing retention times and fragmentation patterns against reference standards. For hydrobromide salt confirmation, conduct ion chromatography or X-ray diffraction (XRD) to identify counterion interactions .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Employ a stepwise approach:

- Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce fluorine at positions 5 and 6. Monitor reaction progress via thin-layer chromatography (TLC).

- Ring Hydrogenation : Catalyze tetrahydroisoquinoline formation with palladium-on-carbon (Pd/C) under hydrogen gas. Optimize pressure (1–3 atm) and solvent polarity (e.g., ethanol vs. THF) to minimize side reactions.

- Salt Formation : Precipitate the hydrobromide salt by adding HBr in a non-aqueous solvent (e.g., diethyl ether). Characterize crystallinity using differential scanning calorimetry (DSC) .

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Store samples at 40°C, 60°C, and 25°C (control) for 1–3 months. Analyze degradation via HPLC-UV.

- Humidity Sensitivity : Expose to 75% relative humidity (RH) and monitor hygroscopicity using dynamic vapor sorption (DVS).

- Light Sensitivity : Perform photostability studies under ICH Q1B guidelines (UV/visible light exposure). Use mass spectrometry to identify photodegradants (e.g., defluorinated byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR signals overlap (e.g., due to fluorine coupling), use deuterated solvents (DMSO-d₆ or CDCl₃) to enhance resolution. For ambiguous NOE (nuclear Overhauser effect) correlations, employ computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to simulate spectra. Cross-validate with high-resolution MS (HRMS) and compare against structurally analogous compounds like 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Q. How to design a factorial experiment to assess the impact of fluorination agents on product purity?

- Methodological Answer : Use a 2³ factorial design to test variables:

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for SN2 reactions at the carboxylic acid moiety. Compare with experimental kinetic data (e.g., rate constants in polar aprotic solvents). Validate using software like Schrödinger Suite or Gaussian, referencing analogous systems like 7-(piperazin-1-yl)quinoline derivatives .

Q. What strategies ensure accurate impurity profiling using pharmacopeial reference standards?

- Methodological Answer : Develop an HPLC method with a C18 column (3.5 µm, 150 mm × 4.6 mm) and gradient elution (0.1% TFA in water/acetonitrile). Use reference standards (e.g., desfluoro or ethylenediamine analogs from EP/Ph. Eur.) to spike samples and identify impurities. Quantify limits of detection (LOD) via signal-to-noise ratios (S/N ≥ 3). Cross-reference retention times and MS/MS fragmentation with databases like USP-NF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.